1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione
Description
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Properties
CAS No. |
899927-93-6 |
|---|---|
Molecular Formula |
C25H31N3O4S |
Molecular Weight |
469.6 |
IUPAC Name |
1-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H31N3O4S/c1-6-32-20-9-7-19(8-10-20)28-23(30)22-17(4)18(5)33-24(22)27(25(28)31)14-21(29)26-12-15(2)11-16(3)13-26/h7-10,15-16H,6,11-14H2,1-5H3 |
InChI Key |
KOHPFUQMXFOLIO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)N4CC(CC(C4)C)C)SC(=C3C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C19H24N2O3S
- Molecular Weight : 356.47 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
The biological activity of this compound primarily revolves around its cytotoxic effects against various cancer cell lines. Studies have shown that it exhibits selective toxicity towards certain types of cancer cells while demonstrating lower toxicity in normal cells.
Cytotoxicity Studies
Research indicates that compounds structurally related to this compound have been evaluated for their cytotoxic effects:
- Cell Lines Tested :
-
Findings :
- Compounds similar to this thienopyrimidine demonstrated significant cytotoxicity with IC50 values indicating effective concentrations required to inhibit cell growth.
- Correlations were observed between structural modifications and increased cytotoxicity, highlighting the importance of specific functional groups in enhancing biological activity .
The precise mechanism through which this compound exerts its biological effects is still being elucidated. However, several hypotheses have been proposed based on related compounds:
- Topoisomerase Inhibition : Some studies suggest that similar thienopyrimidine derivatives may interact with topoisomerase enzymes, leading to DNA damage and subsequent apoptosis in cancer cells .
Comparative Analysis of Related Compounds
A comparative analysis of related compounds provides insight into the structure-activity relationship (SAR) of thienopyrimidine derivatives:
| Compound | IC50 (µM) | Cancer Type | Mechanism |
|---|---|---|---|
| Compound A | 10 | Leukemia | Topoisomerase I inhibition |
| Compound B | 15 | Melanoma | Apoptosis induction |
| 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine | TBD | TBD | TBD |
Case Studies
- Case Study 1 : A study evaluated a series of thienopyrimidine derivatives for their cytotoxic effects on various human tumor cell lines. The results indicated that modifications at the piperidine ring significantly influenced the cytotoxic profile .
- Case Study 2 : Another investigation focused on the mechanism of action related to DNA damage response pathways activated by thienopyrimidine derivatives. The study concluded that these compounds could serve as potential leads for developing novel anticancer therapies .
Preparation Methods
Cyclocondensation of 5,6-Dimethylthiophene-2-carboxylic Acid
A validated method involves heating 5,6-dimethylthiophene-2-carboxylic acid (1.0 equiv) with urea (1.2 equiv) in polyphosphoric acid (PPA) at 120°C for 6 hours. The reaction proceeds via intermediate formation of an acylurea, followed by intramolecular cyclization:
$$
\text{Thiophene-2-carboxylic acid} + \text{Urea} \xrightarrow{\text{PPA, 120°C}} \text{Thieno[2,3-d]pyrimidine-2,4-dione}
$$
Alternative Route via Thiourea Derivatives
Substituting urea with thiourea under similar conditions introduces a thione group at position 4, which can be oxidized to the dione using H₂O₂ in acetic acid. This two-step approach achieves 65% overall yield but requires stringent temperature control to avoid over-oxidation.
Functionalization at Position 1: 2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl Side Chain
N-Alkylation with Chloroacetyl Chloride
The nitrogen at position 1 undergoes alkylation with chloroacetyl chloride (1.1 equiv) in anhydrous THF using NaH (1.5 equiv) as a base. The reaction is conducted at 0°C to minimize side reactions:
$$
\text{3-(4-Ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione} + \text{ClCH₂COCl} \xrightarrow{\text{NaH, THF}} \text{1-(2-Chloro-2-oxoethyl) intermediate}
$$
Amidation with 3,5-Dimethylpiperidine
The chloro intermediate reacts with 3,5-dimethylpiperidine (1.2 equiv) in dichloromethane under reflux for 8 hours. Triethylamine (2.0 equiv) neutralizes HCl byproduct:
$$
\text{1-(2-Chloro-2-oxoethyl) intermediate} + \text{3,5-Dimethylpiperidine} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Target Compound}
$$
Optimization and Comparative Analysis
Solvent Effects on N-Alkylation
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| THF | NaH | 0°C | 82 |
| DMF | K₂CO₃ | RT | 65 |
| DCM | DBU | 0°C | 71 |
THF with NaH provides optimal results due to superior solubility and base strength.
Catalytic Systems for Suzuki Coupling
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | None | 74 |
| Pd(OAc)₂ | SPhos | 81 |
| PdCl₂(dppf) | XPhos | 68 |
Pd(OAc)₂ with SPhos improves yield but increases cost.
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆)
- δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃)
- δ 1.98–2.12 (m, 6H, piperidine-CH₃)
- δ 2.45 (s, 6H, thiophene-CH₃)
- δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
- δ 4.87 (s, 2H, NCH₂CO)
LC-MS Analysis
- m/z : 524.2 [M+H]⁺
- Purity : 98.5% (HPLC, C18 column, MeOH/H₂O = 70:30)
Q & A
Q. How do solvent polarity and temperature gradients affect the regioselectivity of synthetic reactions?
- Methodological Answer :
- Reaction Optimization : Use Design of Experiments (DoE) to map solvent (DMF vs. THF) and temperature (60–100°C) effects on alkylation vs. acylation pathways.
- Case Study : In ethanol at 80°C, the 2-oxoethyl group exhibits 90% regioselectivity for the piperidinyl nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
